4-Morpholinecarbodithioic acid, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester
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Overview
Description
4-Morpholinecarbodithioic acid, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with a unique structure that combines elements of morpholine, benzimidazole, and benzoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the benzoylamino group. The final step involves the formation of the morpholinecarbodithioic acid ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarbodithioic acid, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Morpholinecarbodithioic acid, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbodithioic acid, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinecarbodithioic acid, ethylene diester
- 4-Morpholinecarbodithioic acid, sodium salt
Uniqueness
4-Morpholinecarbodithioic acid, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88797-54-0 |
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Molecular Formula |
C21H22N4O2S2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[1-(benzamidomethyl)benzimidazol-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C21H22N4O2S2/c26-20(16-6-2-1-3-7-16)22-15-25-18-9-5-4-8-17(18)23-19(25)14-29-21(28)24-10-12-27-13-11-24/h1-9H,10-15H2,(H,22,26) |
InChI Key |
FFXDLDLAPKDAKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC2=NC3=CC=CC=C3N2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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